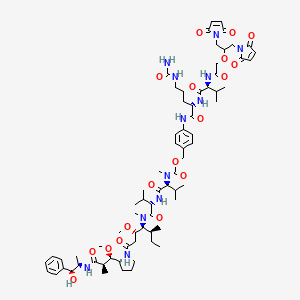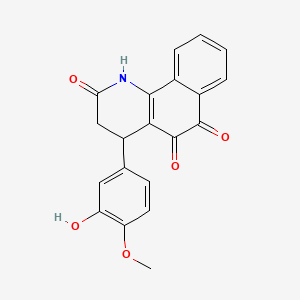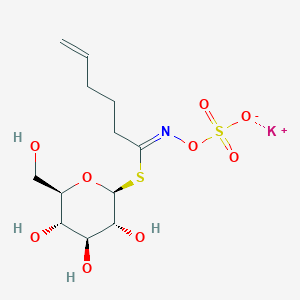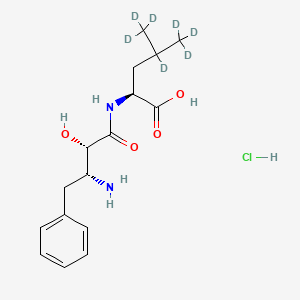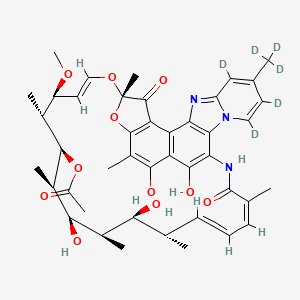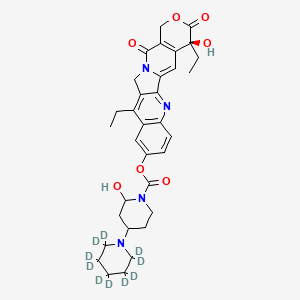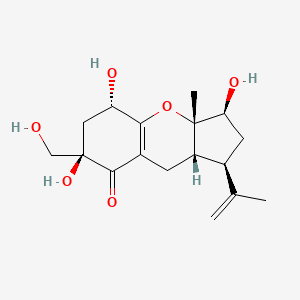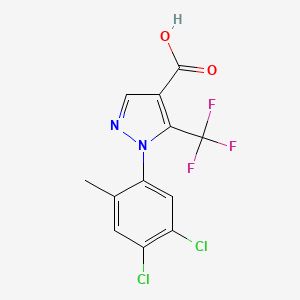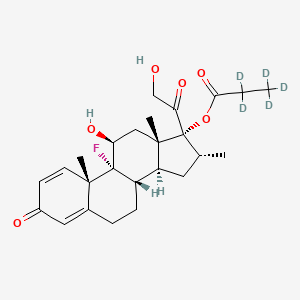
Dexamethasone 17-Propionate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexamethasone 17-Propionate-d5: is a deuterated form of dexamethasone 17-propionate, a synthetic glucocorticoid. It is primarily used in scientific research due to its enhanced stability and unique isotopic labeling, which allows for precise tracking in metabolic studies. The compound has a molecular formula of C25H28D5FO6 and a molecular weight of 453.56 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone 17-propionate-d5 typically involves the deuteration of dexamethasone 17-propionateThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or exchange reactions with deuterated solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is often produced in specialized facilities equipped with advanced deuteration technology .
Analyse Des Réactions Chimiques
Types of Reactions: Dexamethasone 17-propionate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield deoxy derivatives .
Applications De Recherche Scientifique
Chemistry: Dexamethasone 17-propionate-d5 is used in chemical research to study reaction mechanisms and metabolic pathways. Its deuterated form allows for precise tracking and analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, the compound is used to investigate the effects of glucocorticoids on cellular processes. It helps in understanding the pharmacokinetics and pharmacodynamics of dexamethasone derivatives .
Medicine: The compound is utilized in medical research to develop new therapeutic strategies for inflammatory and autoimmune diseases. Its stable isotopic labeling aids in studying drug metabolism and distribution in the body .
Industry: In the pharmaceutical industry, this compound is used to develop and validate analytical methods for quality control and drug development. It serves as a reference standard in various assays .
Mécanisme D'action
Dexamethasone 17-propionate-d5 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation .
Comparaison Avec Des Composés Similaires
Dexamethasone: A non-deuterated form with similar anti-inflammatory properties.
Prednisolone: Another glucocorticoid with a slightly different structure and potency.
Hydrocortisone: A naturally occurring glucocorticoid with broader applications
Uniqueness: Dexamethasone 17-propionate-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement and analysis are crucial .
Propriétés
Formule moléculaire |
C25H33FO6 |
|---|---|
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2 |
Clé InChI |
ITYMTTQVNYAJAA-HBOHDMCUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO |
SMILES canonique |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


